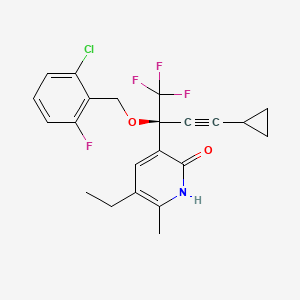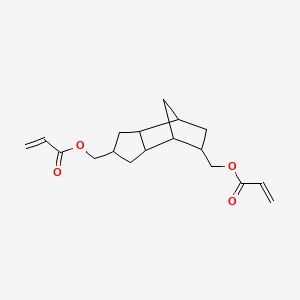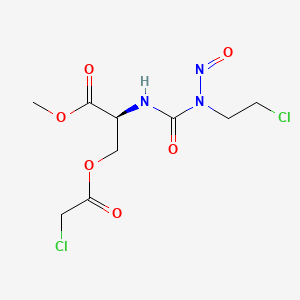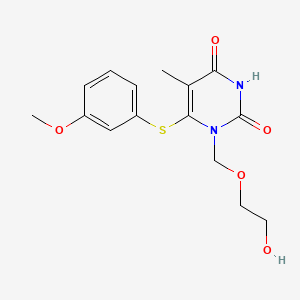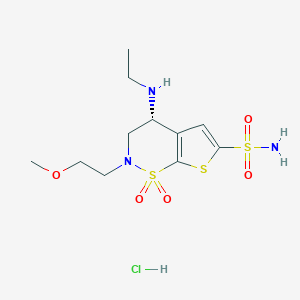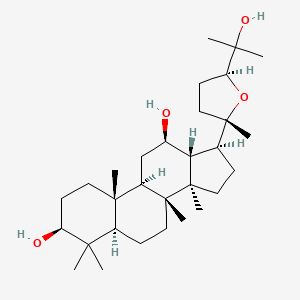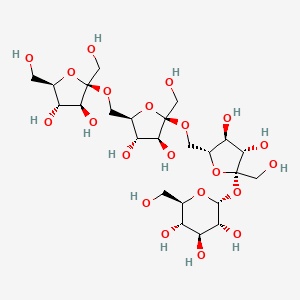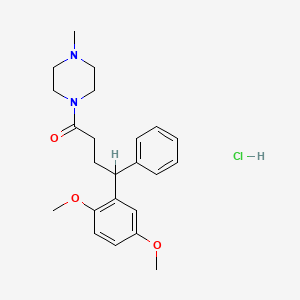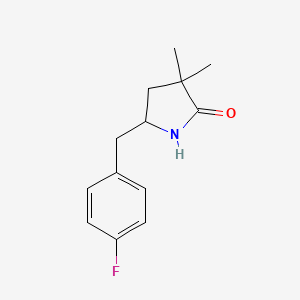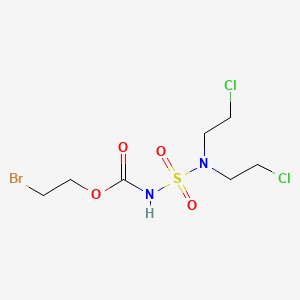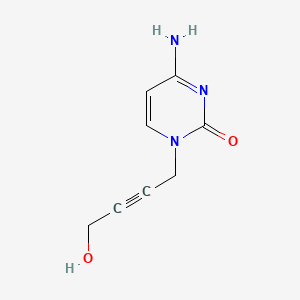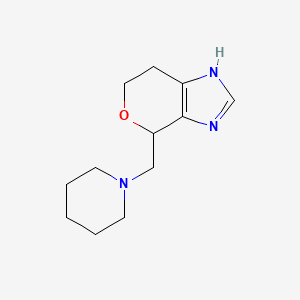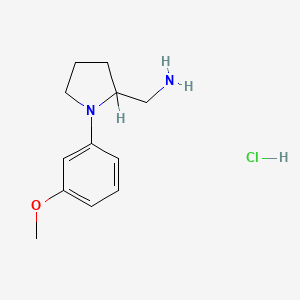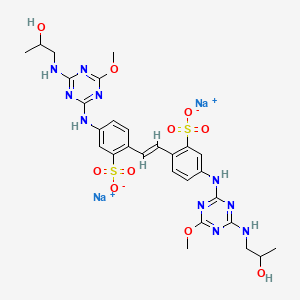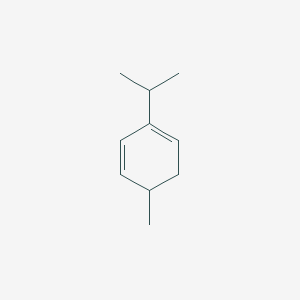
p-Mentha-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Mentha-2,4-diene: is a naturally occurring organic compound classified as a monoterpene diene. It is a structural isomer of limonene and is found in the essential oils of various aromatic plants. This compound is known for its distinctive aroma and is used in fragrances, flavors, and as a potential intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: this compound can be isolated from essential oils through steam distillation and solvent extraction.
Chemical Synthesis: It can be synthesized through the isomerization of limonene using catalysts such as potassium tert-butanolate in dimethyl sulfoxide.
Industrial Production Methods:
Large-Scale Extraction: Industrial extraction involves the use of advanced techniques like supercritical fluid extraction to obtain high purity this compound from plant sources.
Chemical Synthesis: On an industrial scale, the compound is synthesized through optimized chemical reactions to ensure cost-effectiveness and high yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Electrophilic substitution reactions can introduce functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Typical reagents include halogens and strong acids.
Major Products Formed:
Oxidation Products: Epoxides, ketones, and alcohols.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated derivatives and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Mentha-2,4-diene is used as a starting material for the synthesis of various organic compounds. Biology: It is studied for its biological activities, including antimicrobial and antioxidant properties. Medicine: Industry: It is used in the production of fragrances, flavors, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which p-Mentha-2,4-diene exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Limonene: A structural isomer with similar uses in fragrances and flavors.
Carvone: Another monoterpene with applications in flavoring and potential medicinal properties.
Pulegone: A related compound used in fragrances and as a potential insecticide.
Uniqueness: p-Mentha-2,4-diene is unique in its structural configuration and the specific biological activities it exhibits compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
586-68-5 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
5-methyl-2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |
InChI-Schlüssel |
AAIXZDBTEWDLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


